molecular formula C8H6BrNO B180758 5-bromo-1H-indol-3-ol CAS No. 114253-18-8

5-bromo-1H-indol-3-ol

Cat. No. B180758
M. Wt: 212.04 g/mol
InChI Key: LBXRGISCDMNDSD-UHFFFAOYSA-N
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Description

5-bromo-1H-indol-3-ol is a derivative of indole, a heterocyclic organic compound that is widely distributed in nature . It is a member of the class of hydroxyindoles that is indoxyl carrying an additional bromo substituent at position 5 . It has a role as a chromogenic compound .


Synthesis Analysis

5-bromo-1H-indol-3-ol can be synthesized using various methods, including Suzuki coupling, Sonogashira coupling, and Pd-catalyzed Sonogashira-heteroannulation. The Suzuki coupling method involves the reaction of 5-bromindole with phenylboronic acid in the presence of a palladium catalyst and a base.


Molecular Structure Analysis

The molecular formula of 5-bromo-1H-indol-3-ol is C8H6BrNO . The molecular weight is 212.04300 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Indole derivatives, including 5-bromo-1H-indol-3-ol, are important types of molecules and natural products and play a main role in cell biology . They show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .


Physical And Chemical Properties Analysis

The molecular weight of 5-bromo-1H-indol-3-ol is 212.04300 . The exact mass is 210.96300 . More detailed physical and chemical properties are not available in the retrieved papers.

Scientific Research Applications

Crystal Structure and Intermolecular Interactions

  • A study conducted by Barakat et al. (2017) focused on the crystal structure and intermolecular interactions of a compound derived from 5-bromo-1H-indol-3-ol. They utilized Hirshfeld surface analysis, spectroscopic methods, and thermal tools to characterize the compound, revealing several short intermolecular connections on the molecule's surface. This study contributes to understanding the molecular structure and potential applications in material science and chemistry (Barakat et al., 2017).

Reactivity and Selectivity in Palladium-Catalyzed Reactions

  • Research by Witulski et al. (2005) explored the reactivity and selectivity of 5-bromo-1H-indol-3-ol in palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions. This study is significant in synthetic chemistry, particularly in creating functionalized indoles and indazoles, which are potential 5-HT receptor ligands (Witulski et al., 2005).

Antimicrobial Activity

  • Mageed et al. (2021) evaluated the antimicrobial activity of heterocyclic compounds derived from 5-bromo-1H-indol-3-ol. Their study revealed that these compounds exhibit significant antibacterial activity, suggesting potential pharmaceutical applications (Mageed et al., 2021).

Safety And Hazards

When handling 5-bromo-1H-indol-3-ol, it is advised to use personal protective equipment, avoid dust formation, avoid breathing vapors or mists, and ensure adequate ventilation . It is also recommended to avoid contact with skin, eyes, or clothing, and ingestion . If swallowed, immediate medical assistance is required .

Future Directions

Indole derivatives, including 5-bromo-1H-indol-3-ol, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are considered as a key in the synthesis of pharmaceutically active compounds and indole alkaloids . Therefore, they can be used as precursors for the synthesis of various heterocyclic derivatives .

properties

IUPAC Name

5-bromo-1H-indol-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-5-1-2-7-6(3-5)8(11)4-10-7/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXRGISCDMNDSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432198
Record name 1H-Indol-3-ol, 5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-1H-indol-3-ol

CAS RN

114253-18-8
Record name 1H-Indol-3-ol, 5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JP Parshotam, JA Brazier, R Bovill… - Current Microwave …, 2016 - ingentaconnect.com
… 2 was used for the detection of α-L-arabinofuranosidase in bacterial colonies, with enzyme catalyzed hydrolysis allowing release of the aglycon 5-bromo-1H-indol-3-ol. This unstable …
Number of citations: 3 www.ingentaconnect.com

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